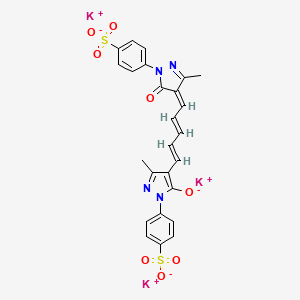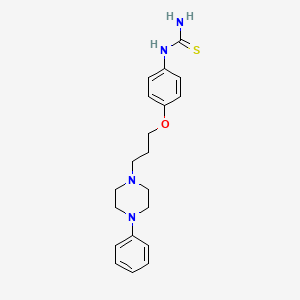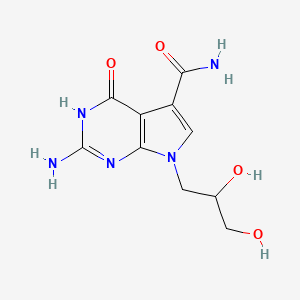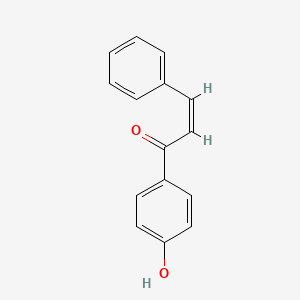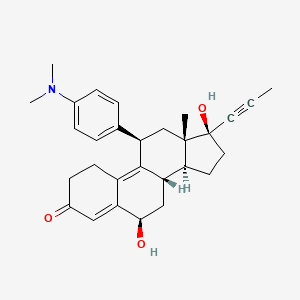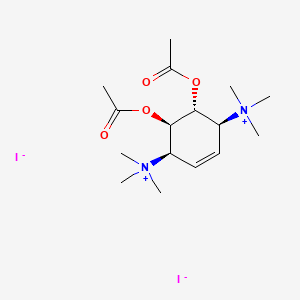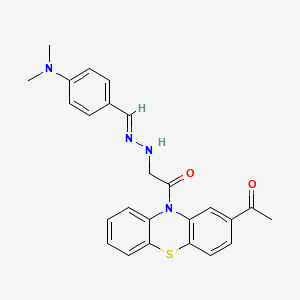
1H-Purine-2,6-dione, 3,7-dihydro-7-(3,3-diethoxypropyl)-1-methyl-3-(2-methylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Purine-2,6-dione, 3,7-dihydro-7-(3,3-diethoxypropyl)-1-methyl-3-(2-methylpropyl)- is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. This specific compound is characterized by its unique substituents, which may impart distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-(3,3-diethoxypropyl)-1-methyl-3-(2-methylpropyl)- typically involves multi-step organic reactions. The starting materials often include purine derivatives and various alkylating agents. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or green chemistry principles to enhance sustainability.
化学反应分析
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-7-(3,3-diethoxypropyl)-1-methyl-3-(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
相似化合物的比较
Similar Compounds
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-: Lacks the diethoxypropyl group, which may affect its chemical and biological properties.
1H-Purine-2,6-dione, 3,7-dihydro-7-(3,3-diethoxypropyl)-1-methyl-: Lacks the 2-methylpropyl group, potentially altering its reactivity and applications.
Uniqueness
The unique substituents on 1H-Purine-2,6-dione, 3,7-dihydro-7-(3,3-diethoxypropyl)-1-methyl-3-(2-methylpropyl)- confer distinct chemical properties, such as solubility, stability, and reactivity. These properties may enhance its suitability for specific applications compared to similar compounds.
属性
CAS 编号 |
132560-18-0 |
|---|---|
分子式 |
C17H28N4O4 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
7-(3,3-diethoxypropyl)-1-methyl-3-(2-methylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C17H28N4O4/c1-6-24-13(25-7-2)8-9-20-11-18-15-14(20)16(22)19(5)17(23)21(15)10-12(3)4/h11-13H,6-10H2,1-5H3 |
InChI 键 |
ARCIHEHQHLFENI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CCN1C=NC2=C1C(=O)N(C(=O)N2CC(C)C)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


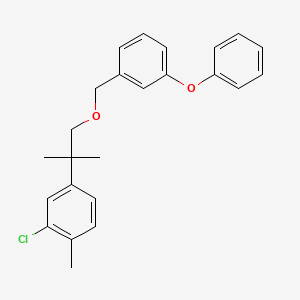
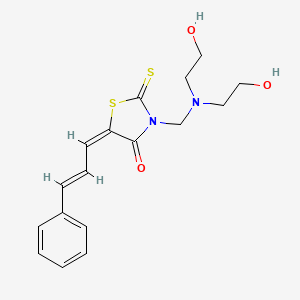
![[(3S,3aR,6S,6aS)-3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190747.png)


